molecular formula C20H25N3O2 B11142658 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide

Cat. No.: B11142658
M. Wt: 339.4 g/mol
InChI Key: QTYXJTACLCNZMW-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide: , commonly referred to as “Compound X” , belongs to the indole class of heterocyclic compounds. The indole nucleus, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural products. Physically, it appears as a crystalline, colorless substance with a distinct odor .

Preparation Methods

Synthetic Routes::

    Acylation of Indole: The compound can be synthesized by acylating indole with acetic anhydride or acetyl chloride. The acetylation occurs at the nitrogen atom of the indole ring.

    Alkylation of Indole: Alkylation of indole with 1-cyclohexene followed by acetylation yields the desired compound.

    Industrial Production: While specific industrial methods may vary, large-scale production typically involves optimized synthetic routes using suitable catalysts and reaction conditions.

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group in the acetyl moiety can yield the corresponding alcohol derivative.

    Substitution: Substitution reactions at the indole nitrogen or the cyclohexenyl group may occur.

Common Reagents and Conditions::

    Acetic Anhydride or Acetyl Chloride: For acetylation.

    Hydrogenation Catalysts: For reduction.

    Halogenating Agents: For substitution reactions.

Major Products::
  • Acetylated derivatives of Compound X.
  • Reduced forms (alcohol derivatives).

Scientific Research Applications

Compound X has been extensively studied for its diverse biological activities:

Mechanism of Action

The precise mechanism remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While Compound X shares structural features with other indole derivatives, its unique combination of functional groups sets it apart. Similar compounds include tryptophan, indole-3-acetic acid, and various synthetic analogs .

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide

InChI

InChI=1S/C20H25N3O2/c1-15(24)22-18-8-5-9-19-17(18)11-13-23(19)14-20(25)21-12-10-16-6-3-2-4-7-16/h5-6,8-9,11,13H,2-4,7,10,12,14H2,1H3,(H,21,25)(H,22,24)

InChI Key

QTYXJTACLCNZMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CCCCC3

Origin of Product

United States

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